![molecular formula C24H22FN5O2S B2757290 1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 1242934-22-0](/img/structure/B2757290.png)
1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H22FN5O2S and its molecular weight is 463.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of polo-like kinase 1 (Plk1). This enzyme plays a crucial role in cell division and is often overexpressed in various cancers. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core fused with a piperidine ring and a fluorophenyl moiety. Its molecular formula is C26H25FN4O2S with a molecular weight of approximately 476.6 g/mol. The presence of various functional groups contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H25FN4O2S |
Molecular Weight | 476.6 g/mol |
LogP | 1.76 |
Polar Surface Area | 81.71 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 2 |
The primary mechanism through which this compound exerts its biological effects is by inhibiting Plk1. Inhibition of Plk1 can lead to mitotic arrest in cancer cells, thereby promoting apoptosis (programmed cell death). This mechanism is particularly significant in the context of cancer therapy, where targeting proliferative pathways can halt tumor growth.
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory activity against Plk1, with IC50 values indicating effective concentrations required to inhibit 50% of the enzyme's activity. For instance, studies have shown that derivatives similar to this compound can achieve IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Case Study: Anticancer Efficacy
In a recent study involving HeLa cells, the compound was tested for its ability to induce cell cycle arrest and apoptosis. The results indicated that treatment with the compound led to significant mitotic block and increased apoptotic markers compared to untreated controls. The study concluded that compounds targeting Plk1 could serve as promising candidates for cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have provided insights into how modifications to the chemical structure affect biological activity. For example:
- Fluorophenyl Substitution : The introduction of fluorine enhances lipophilicity and may improve binding affinity to the target enzyme.
- Piperidine Ring Modifications : Variations in the piperidine substituents have been shown to influence both potency and selectivity towards Plk1.
Table 1 summarizes some key findings from SAR studies:
Compound Variation | IC50 (µM) | Remarks |
---|---|---|
Base Compound | 0.5 | Effective against Plk1 |
Fluorinated Derivative | 0.25 | Increased potency due to enhanced binding |
Piperidine Modification | 0.75 | Altered selectivity |
Propiedades
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2S/c25-19-6-2-1-5-17(19)18-14-33-21-20(18)28-24(29-23(21)32)30-10-7-16(8-11-30)22(31)27-13-15-4-3-9-26-12-15/h1-6,9,12,14,16H,7-8,10-11,13H2,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODDLLKKTKCZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.